molecular formula C18H14N2O5S B14800969 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen

Cat. No.: B14800969
M. Wt: 370.4 g/mol
InChI Key: CMSZFCSRABYINY-UHFFFAOYSA-N
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Description

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is a complex organic compound with the molecular formula C18H14N2O5S and a molecular weight of 370.37916 . This compound is characterized by the presence of an aceto group, a nitrophenyl group, and a sulfonamido group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen typically involves multi-step organic reactions. The process begins with the nitration of a suitable naphthalene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamido group. The final step involves the acetylation of the compound to introduce the aceto group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents is carefully managed to ensure high purity and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aceto-6-(2-aminophenyl)sulfonamido-naphthalen
  • 2-Aceto-6-(2-chlorophenyl)sulfonamido-naphthalen
  • 2-Aceto-6-(2-methylphenyl)sulfonamido-naphthalen

Uniqueness

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C18H14N2O5S/c1-12(21)13-6-7-15-11-16(9-8-14(15)10-13)19-26(24,25)18-5-3-2-4-17(18)20(22)23/h2-11,19H,1H3

InChI Key

CMSZFCSRABYINY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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